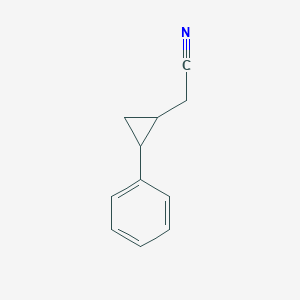

2-(2-Phenylcyclopropyl)acetonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-phenylcyclopropyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c12-7-6-10-8-11(10)9-4-2-1-3-5-9/h1-5,10-11H,6,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIGHKMGUJVDMEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C2=CC=CC=C2)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Derivatization Reactions of the 2 2 Phenylcyclopropyl Acetonitrile Scaffold

Reactivity and Functional Group Interconversions of the Nitrile Moiety

The nitrile group in 2-(2-phenylcyclopropyl)acetonitrile is a key site for chemical modification, allowing for its conversion into other valuable functional groups such as carboxylic acids, amides, and amines.

Hydrolysis to Carboxylic Acid Derivatives

The hydrolysis of the nitrile group to a carboxylic acid represents a fundamental transformation. A general and applicable method for this conversion involves treating 2-phenylacetonitrile (B1602554) derivatives with concentrated hydrochloric acid. This reaction proceeds to furnish the corresponding 1-phenylcyclopropane carboxylic acid. researchgate.net The major impurity that can be observed in these reactions is the corresponding amide. researchgate.net

Table 1: Synthesis of Substituted 1-Phenylcyclopropane Carboxylic Acid Derivatives researchgate.net

| Entry | Starting Material (Substituted 2-Phenylacetonitrile) | Product (Substituted 1-Phenylcyclopropane Carboxylic Acid) | Yield (%) |

| 1 | 2-Phenylacetonitrile | 1-Phenylcyclopropane-1-carboxylic acid | - |

| 2 | 2-(4-Methoxyphenyl)acetonitrile | 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid | 88 |

| 3 | 2-(3,4-Dichlorophenyl)acetonitrile | 1-(3,4-Dichlorophenyl)cyclopropane-1-carboxylic acid | 64 |

Note: Specific yield for the unsubstituted derivative was not provided in the source.

Conversion to Amide and Carboxamide Architectures

The nitrile functionality can be readily converted into amides and carboxamides, which are important structural motifs in medicinal chemistry. One common strategy involves the initial hydrolysis of the nitrile to the corresponding carboxylic acid, as described in the previous section. This carboxylic acid derivative can then undergo standard amide bond formation with various amines. For instance, 1-phenylcyclopropane carboxylic acid derivatives can be coupled with amines using coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) to yield 1-phenylcyclopropane carboxamides. researchgate.net

In a different approach, the direct conversion of nitriles to amides can be achieved. While specific examples for this compound are not detailed, general methodologies exist, such as the use of a ruthenium catalyst with acetaldoxime (B92144) as a water source, which allows for the conversion under neutral and anhydrous conditions. iitk.ac.in Another method involves the copper-catalyzed amidation of arylboronic acids with nitriles to produce N-arylamides. iitk.ac.in

Reduction to Amine Derivatives

The reduction of the nitrile group provides access to primary amine derivatives, which are valuable building blocks in synthesis. A reported method for the reduction of a related cyclopropanecarboxamide, which can be derived from the corresponding nitrile, involves the use of borane (B79455) dimethyl sulfide (B99878) complex in tetrahydrofuran (B95107) (THF). For example, trans-2-phenyl-1-cyclopropanecarboxamide (B13964006) can be reduced to trans-1-(2-phenylcyclopropyl)methanamine. This suggests a viable route for the reduction of this compound to 2-(2-phenylcyclopropyl)ethanamine.

Reactions and Functionalizations Involving the Cyclopropyl (B3062369) Ring System

The three-membered cyclopropane (B1198618) ring in this compound is characterized by significant ring strain, which influences its reactivity, making it susceptible to ring-opening reactions under certain conditions.

Electrophilic and Nucleophilic Attack on the Cyclopropane Core

The phenyl group in the 2-position of the cyclopropane ring plays a crucial role in its reactivity. The electron-rich π-system of the phenyl group can activate the cyclopropane ring, making it more susceptible to electrophilic attack. rsc.org For instance, studies on trans-2-phenylcyclopropylamine hydrochloride in superacidic media have shown that regioselective protonation occurs at the distal (C2-C3) bond of the cyclopropane ring, leading to ring opening. nih.gov This demonstrates the electronic influence of the phenyl group on the cyclopropane's reactivity.

In another example, the reaction of dimethyl 2-phenylcyclopropane-1,1-dicarboxylate with aromatic aldehydes in the presence of tantalum(V) chloride (TaCl5) leads to the opening of the cyclopropane ring and the formation of substituted tetrahydronaphthalenes. nih.govacs.org This reaction is initiated by the electrophilic attack of the activated aldehyde on the cyclopropane ring.

Donor-acceptor cyclopropanes, a class of compounds to which this compound can be conceptually related, are known to undergo nucleophilic ring-opening reactions. thieme-connect.com These reactions are often initiated by the attack of a nucleophile, leading to the cleavage of the three-membered ring. While specific examples of nucleophilic attack directly on the cyclopropane core of this compound are not extensively documented, the principles of donor-acceptor cyclopropane chemistry suggest its potential for such transformations.

Derivatization of the Phenyl Substituent

The phenyl ring in this compound offers a site for further functionalization through electrophilic substitution reactions. The cyclopropyl group is generally considered to be an ortho, para-directing group, similar to other alkyl groups. Therefore, electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions would be expected to introduce substituents at the ortho and para positions of the phenyl ring.

While specific derivatization of the phenyl ring of this compound itself is not detailed in the provided search results, general methods for the functionalization of aromatic rings are well-established. For example, direct alkylation of aromatic rings can be achieved using certain catalysts, and halogenation can be directed to specific positions under controlled conditions. organic-chemistry.org These general principles could be applied to modify the phenyl substituent of the target molecule, allowing for the synthesis of a diverse range of derivatives.

Construction of Complex Molecular Architectures Utilizing this compound

The this compound core serves as a versatile starting point for the synthesis of diverse and complex molecules. Its chemical reactivity can be harnessed to introduce new functional groups and to be integrated into larger, more intricate systems.

Synthesis of Substituted Cyclopropylamines from the Nitrile Precursor

A key transformation of this compound is the reduction of its nitrile group to a primary amine, yielding 2-(2-phenylcyclopropyl)ethanamine. This conversion opens up a vast array of subsequent derivatization possibilities. A common and effective method for this reduction involves the use of powerful reducing agents.

For instance, the nitrile can be reduced using borane dimethyl sulfide complex (BH3·SMe2) in a solvent such as tetrahydrofuran (THF). nih.gov The reaction typically requires refluxing for several hours to ensure complete conversion. The resulting primary amine, 2-(2-phenylcyclopropyl)ethanamine, is a crucial intermediate for further functionalization.

Table 1: Representative Reduction of this compound

| Precursor | Reagent | Solvent | Conditions | Product |

| This compound | Borane dimethyl sulfide (BH3·SMe2) | Tetrahydrofuran (THF) | Reflux, 16 h | trans-1-(2-Phenylcyclopropyl)methanamine nih.gov |

This table is for illustrative purposes and specific yields may vary based on experimental conditions.

Formation of Sulfonamide and Carbamate (B1207046) Derivatives

The primary amine, 2-(2-phenylcyclopropyl)ethanamine, obtained from the reduction of the nitrile, is readily converted into sulfonamide and carbamate derivatives. These functional groups are prevalent in many biologically active compounds.

Sulfonamides are typically synthesized by reacting the amine with a sulfonyl chloride in the presence of a base. frontiersrj.comorganic-chemistry.org The base, often an organic amine like triethylamine (B128534) or pyridine, neutralizes the hydrochloric acid generated during the reaction. The choice of sulfonyl chloride determines the nature of the R group attached to the sulfonamide moiety.

Carbamates can be prepared through several methods. One common approach involves the reaction of the amine with an appropriate chloroformate in the presence of a base. nih.govorganic-chemistry.orgorganic-chemistry.org Alternatively, reaction with an isocyanate will also yield a carbamate derivative. organic-chemistry.org A series of O-substituted N-2-phenylcyclopropylcarbamates has been synthesized and characterized. nih.gov

Table 2: Synthesis of Sulfonamide and Carbamate Derivatives

| Starting Amine | Reagent | Product Type |

| 2-(2-Phenylcyclopropyl)ethanamine | Aryl or Alkyl Sulfonyl Chloride | Sulfonamide |

| 2-(2-Phenylcyclopropyl)ethanamine | O-Aryl or O-Alkyl Chloroformate | Carbamate |

| 2-(2-Phenylcyclopropyl)ethanamine | Isocyanate | Carbamate |

This table illustrates general reaction pathways.

Integration into Heterocyclic Systems (e.g., Pyrimidine (B1678525) derivatives)

The this compound scaffold can be incorporated into various heterocyclic systems, which are core structures in many pharmaceuticals. The nitrile group is a key functional handle for the construction of these rings. For example, pyrimidine derivatives can be synthesized through condensation reactions involving the nitrile. nih.govresearchgate.netrsc.orgresearchgate.netnih.gov

One synthetic strategy involves the condensation of nitriles with amides that have been activated with an agent like trifluoromethanesulfonic anhydride. nih.gov This process leads to the formation of the pyrimidine ring in a single step. Another approach is the reaction of the nitrile with other bifunctional reagents that can cyclize to form the desired heterocyclic core. The phenylcyclopropyl moiety often imparts unique conformational constraints and lipophilicity to the final heterocyclic molecule, which can be advantageous for its biological activity. Pyrimidine derivatives containing a phenylcyclopropyl group have been investigated for various applications. google.com

Table 3: Examples of Heterocyclic Systems Derived from Phenylcyclopropyl Precursors

| Precursor Moiety | Target Heterocycle | General Method |

| 2-Phenylcyclopropyl | Pyrimidine | Condensation with activated amides nih.gov |

| 2-Phenylcyclopropyl | Purine | Multi-step synthesis involving pyrimidine formation |

| 2-Phenylcyclopropyl | Pyrazolo[3,4-d]pyrimidine | Multi-step synthesis |

This table provides a conceptual overview of synthetic possibilities.

Mechanistic Investigations and Advanced Computational Studies Pertaining to 2 2 Phenylcyclopropyl Acetonitrile Reactions

Elucidation of Reaction Mechanisms in Cyclopropanation Pathways

The synthesis of the 2-phenylcyclopropane core, a key feature of the target molecule, can be achieved through various mechanistic pathways. The choice of reactants and conditions dictates the operative mechanism, which in turn influences yield and stereoselectivity.

One common approach involves the Wadsworth-Emmons reaction, which utilizes a phosphonate (B1237965) ylide. For instance, the synthesis of related 2-phenylcyclopropane carboxylic acid esters often employs the reaction of an appropriate aldehyde with a phosphonate, such as a derivative of ethyl 2-(diethoxyphosphoryl)acetate. tandfonline.com This pathway proceeds through the formation of an oxaphosphetane intermediate, which then eliminates a phosphate (B84403) salt to form the cyclopropane (B1198618) ring. The high trans-diastereoselectivity often observed in these reactions suggests a well-organized transition state. vt.edu

Another major pathway is metal-catalyzed cyclopropanation using diazo compounds. Catalysts based on rhodium, copper, and ruthenium are effective in generating metal-carbene intermediates from a diazo precursor. nih.govresearchgate.net These electrophilic carbenes then react with an olefin (e.g., styrene) to form the cyclopropane ring. The mechanism can be either concerted, where both new carbon-carbon bonds form simultaneously, or stepwise, involving a metallacyclobutane intermediate. tandfonline.comnih.gov Computational studies on related systems, such as Ru(II)-Pheox catalyzed intramolecular cyclopropanations, have indicated a stepwise mechanism via a metallacyclobutane intermediate is operative. nih.gov The nature of the metal, its ligands, and the carbene substituents are critical in controlling the reaction's efficiency and selectivity. tandfonline.com

Theoretical Modeling of Transition States and Reaction Intermediates (e.g., Density Functional Theory (DFT) calculations)

Density Functional Theory (DFT) has become an indispensable tool for probing the reaction mechanisms involving cyclopropyl (B3062369) systems at a molecular level. rsc.org DFT calculations allow for the characterization of high-energy, transient species like transition states and reaction intermediates that are often difficult to observe experimentally. researchgate.net For reactions involving 2-(2-phenylcyclopropyl)acetonitrile and its analogues, DFT provides critical insights into geometry, energy, and electronic structure. uni-freiburg.demdpi.com

In the context of cyclopropanation, DFT studies on related systems have been used to model the transition states of carbene transfer from a metal catalyst to an olefin. nih.gov These calculations help to rationalize the observed stereoselectivities by comparing the activation energies of different reaction pathways leading to various stereoisomers. For example, in a Ru(II)-Pheox catalyzed reaction to form cyclopropane-fused γ-lactones, DFT calculations showed that the major enantiomer is formed via a transition state that is 5.8 kcal/mol more stable than the one leading to the minor enantiomer. nih.gov

DFT is also employed to study the intermediates formed during reactions of the cyclopropane ring itself. For example, the (trans-2-phenylcyclopropyl)carbinyl radical, an intermediate that can be formed from derivatives like this compound, has been studied to understand its fate in various chemical environments. vt.edu Furthermore, DFT calculations have been instrumental in investigating potential single electron transfer (SET) mechanisms by modeling the stability of radical-cation species. researchgate.net For the reduction of (1-(2-phenylcyclopropyl)vinyl)benzene, DFT calculations revealed that halogenated solvents can stabilize the radical-cation intermediate, thereby lowering the oxidation potential. researchgate.net

The table below summarizes key parameters obtained from DFT calculations for representative cyclopropanation and related reactions.

| System/Reaction | Computational Method | Key Finding | Reference |

| Ru(II)-Pheox-catalyzed intramolecular cyclopropanation | DFT | Stepwise mechanism via metallacyclobutane; enantioselectivity determined by TS stability. | nih.gov |

| Heme-catalyzed cyclopropanation | Quantum Chemical Calc. | Concerted, nonsynchronous mechanism with an early transition state. | tandfonline.com |

| Reduction of (1-(2-phenylcyclopropyl)vinyl)benzene | DFT | SET mechanism; halogenated solvents stabilize the radical-cation intermediate. | researchgate.net |

| Benzimidazolone alkylation | B3LYP/6-311++G(d,p) | Calculated geometric parameters showed high correlation with experimental X-ray data. | mdpi.com |

Impact of Solvent and Reaction Conditions on Regioselectivity and Stereoselectivity

The solvent is not merely an inert medium but plays a crucial role in dictating the outcome of chemical reactions, particularly those where selectivity is paramount. rsc.orgweebly.com In the synthesis and reactions of this compound, the solvent can influence reaction rates and, more importantly, the regio- and stereochemical pathways by differentially solvating reactants, intermediates, transition states, and products. rsc.orgfrontiersin.org

The choice of solvent can dramatically affect the efficiency of cyclopropanation reactions. In the DABCO-mediated [3+2] cycloaddition of related donor-acceptor cyclopropanes with aldehydes to form furans, a screen of various solvents revealed that acetonitrile (B52724) provided the highest yield (86%), while solvent-free conditions were also highly effective. mdpi.com This highlights that both polar aprotic solvents and the absence of solvent can promote certain reaction pathways.

Solvent polarity and the ability to form specific interactions, such as hydrogen bonds, can alter the conformational preferences of reactants and the relative energies of diastereomeric transition states. frontiersin.orgmdpi.com Theoretical studies have shown that even non-polar solvents like benzene (B151609) and toluene (B28343) can form specific solvation spheres around a reactant, pre-organizing it for a particular reaction pathway and thus influencing selectivity. frontiersin.org For enzymatic reactions involving related cyclopropane derivatives, the use of organic solvents like methyl tert-butyl ether (MTBE) has been shown to enhance both activity and enantioselectivity. oup.com

Reaction temperature is another critical parameter. Reactions can be under either kinetic or thermodynamic control. libretexts.org At lower temperatures, the reaction is typically under kinetic control, favoring the product that is formed fastest (i.e., via the lowest activation energy barrier). At higher temperatures, the reaction can become thermodynamically controlled, allowing the system to reach equilibrium and favoring the most stable product. This principle is fundamental in reactions of conjugated dienes and can be relevant in controlling the isomer distribution in the synthesis of substituted cyclopropanes. libretexts.org

Kinetic and Thermodynamic Profiling of Key Transformations

Understanding the kinetic and thermodynamic parameters of a reaction is essential for its optimization and for building a complete mechanistic picture. samipubco.com Kinetic studies provide information about the reaction rate and the composition of the transition state of the rate-determining step, while thermodynamic analysis reveals the relative stability of reactants and products. mdpi.comchemrxiv.org

For reactions involving cyclopropane derivatives, kinetic resolution is a powerful tool for obtaining enantiomerically pure compounds. In the lipase-catalyzed hydrolytic resolution of trans-2-(3,4-difluorophenyl)cyclopropyl azolides, a compound structurally similar to the title molecule, detailed kinetic analysis was performed. oup.com The study determined the catalytic efficiency (kcat/Km) and enantioselectivity (E value), providing a quantitative measure of the enzyme's performance and allowing for optimization of conditions to achieve high enantiomeric excess. oup.com

Thermodynamic stability is a key consideration in reactions where multiple isomers can be formed. libretexts.org The relative stability of cis and trans isomers of the 2-phenylcyclopropane ring, for example, will influence the final product distribution under conditions of thermodynamic control. The trans isomer is generally more stable due to reduced steric strain between the substituents. DFT calculations can provide reliable estimates of the relative free energies (ΔG°) of different isomers, corroborating experimental observations. unipd.it The stability of complexes can be defined by both thermodynamic and kinetic factors, which relate to the free energy change of formation and the rate of ligand substitution, respectively. samipubco.com

The table below presents a conceptual summary of kinetic and thermodynamic data relevant to transformations of cyclopropyl systems.

| Transformation / System | Parameter Type | Significance | Reference(s) |

| Lipase-catalyzed resolution of a 2-arylcyclopropane derivative | Kinetic | Quantitative measurement of enzyme efficiency (kcat/Km) and enantioselectivity (E) for process optimization. | oup.com |

| Isomerization of substituted cyclopropanes | Thermodynamic | The relative stability (ΔG°) of cis/trans isomers determines the product ratio under thermodynamic control. | libretexts.org |

| Substitution reaction of a Cu(II) complex | Kinetic | Rate order determination helps elucidate the reaction mechanism (e.g., dissociative vs. associative). | samipubco.com |

| Decomposition of high-energy compounds | Kinetic | Activation energy (Ea) values derived from thermal analysis indicate thermal stability. | mdpi.com |

Exploration of Single Electron Transfer (SET) Pathways in Related Cyclopropyl Systems

Single Electron Transfer (SET) is a fundamental process in many organic reactions, particularly in photoredox catalysis, and serves as a powerful method for generating radical intermediates. researchgate.netucsb.edu The unique electronic properties of the cyclopropane ring, which can act as a "latent" double bond, make cyclopropyl-containing molecules interesting substrates for SET-initiated transformations.

Mechanistic studies on compounds related to this compound have provided evidence for the involvement of SET pathways. For instance, the light-driven reduction of (1-(2-phenylcyclopropyl)vinyl)benzene has been investigated, with two potential reduction pathways proposed, one of which involves an initial SET event. researchgate.netsemanticscholar.org DFT calculations supported a SET mechanism, which generates a benzylic radical after deprotonation. researchgate.net The generation of α-carbonyl radicals from enolates via SET oxidation is another established strategy that can be applied to nitrile-containing systems. researchgate.net

Stereochemical Analysis and Chirality in 2 2 Phenylcyclopropyl Acetonitrile Chemistry

Intrinsic Chirality of the 2-Phenylcyclopropyl Core and Acetonitrile (B52724) Side Chain

The core of 2-(2-phenylcyclopropyl)acetonitrile's stereochemistry lies within the 2-phenylcyclopropyl moiety. A molecule is considered chiral if it is non-superimposable on its mirror image. wikipedia.orgkhanacademy.org The cyclopropane (B1198618) ring in this compound has two stereogenic centers, which are carbon atoms bonded to four different groups. wikipedia.orgyoutube.com This gives rise to the possibility of different spatial arrangements of the phenyl and acetonitrile groups relative to the cyclopropane ring, resulting in stereoisomers. ox.ac.uk

Specifically, the carbon atom of the cyclopropane ring attached to the phenyl group and the carbon atom attached to the acetonitrile group are both stereocenters. This leads to the existence of both enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). wikipedia.orgunl.pt The relative orientation of the phenyl and acetonitrile groups on the cyclopropane ring defines whether the isomer is cis or trans. In the cis isomer, both groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. Each of these (cis and trans) can exist as a pair of enantiomers.

Strategies for the Resolution of Enantiomers and Diastereomers

The separation of the different stereoisomers of this compound and its derivatives is crucial for studying their individual properties. This process is known as resolution.

Diastereomer Resolution: Diastereomers have different physical properties, such as boiling points and solubility, which can be exploited for their separation. Techniques like fractional crystallization and chromatography are commonly employed. For instance, in the synthesis of related cyclopropane derivatives, diastereomers have been successfully separated by flash chromatography. unl.pt

Enantiomer Resolution: Enantiomers, having identical physical properties in an achiral environment, require more specialized techniques for separation. nih.gov Common strategies include:

Chiral Resolution: This involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form diastereomeric salts. numberanalytics.com These salts, having different solubilities, can then be separated by crystallization. The desired enantiomer is subsequently recovered by removing the resolving agent. For example, enantiomers of 2-phenylcyclopropanecarboxylic acid, a related precursor, have been resolved using chiral amines like dehydroabietylamine (B24195) and quinine. nih.gov

Chiral Chromatography: This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.gov High-performance liquid chromatography (HPLC) with a chiral column is a powerful tool for both analytical and preparative-scale enantiomeric separation. nih.govacs.org

Enzymatic Resolution: Enzymes can exhibit high stereoselectivity, catalyzing a reaction for one enantiomer while leaving the other unreacted. numberanalytics.com This kinetic resolution approach can provide access to enantiomerically enriched compounds. princeton.edu For instance, lipases have been used for the hydrolytic resolution of related cyclopropyl (B3062369) esters. researchgate.net

Assignment of Absolute and Relative Configurations for Stereoisomers

Determining the precise three-dimensional arrangement of atoms, known as the absolute and relative configuration, is essential for characterizing each stereoisomer.

Relative Configuration: The relative orientation of substituents on the cyclopropane ring (cis or trans) is typically determined using nuclear magnetic resonance (NMR) spectroscopy. The coupling constants (J-values) between vicinal protons on the cyclopropane ring are diagnostic; generally, Jcis is larger than Jtrans. unl.ptipb.pt

Absolute Configuration: The absolute configuration at each stereocenter is assigned as either R or S based on the Cahn-Ingold-Prelog priority rules. libretexts.orgrudolphresearch.com Experimental determination of the absolute configuration often relies on:

X-ray Crystallography: This is the most definitive method for determining the absolute configuration of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional structure of the molecule can be obtained. unl.ptnih.gov

Chemical Correlation: The absolute configuration of a compound can be established by chemically converting it to or from a compound of known absolute configuration without affecting the stereocenter . ox.ac.uk

Chiroptical Methods: Techniques like optical rotatory dispersion (ORD) and circular dichroism (CD) can be used to assign the absolute configuration by comparing the experimental data with that of known compounds or with computational predictions. nih.gov

Advanced Spectroscopic Techniques for Stereochemical Elucidation

Modern spectroscopic methods provide powerful tools for the detailed stereochemical analysis of this compound and its analogs.

Chiral NMR Spectroscopy: In the presence of a chiral solvating agent or a chiral shift reagent, the NMR spectra of enantiomers can become distinguishable. nih.govfrontiersin.org This occurs because the chiral agent forms transient diastereomeric complexes with the enantiomers, leading to different chemical shifts for corresponding protons or carbons. nih.gov This technique can be used to determine enantiomeric purity.

Specific Optical Rotation Studies: Enantiomers rotate the plane of polarized light in equal but opposite directions. ntu.edu.sglibretexts.org The magnitude and direction of this rotation, known as the specific rotation ([α]), is a characteristic physical property of a chiral molecule. rudolphresearch.comidc-online.com It is measured using a polarimeter and can be used to determine the enantiomeric excess (ee) of a sample. idc-online.comchemistrysteps.com For example, the specific rotatory power values have been used to help assign the absolute configuration of related phosphonocyclopropyl amino acids. unl.pt

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with spectra predicted by quantum chemical calculations for the different possible stereoisomers, the absolute configuration can be determined. mdpi.com

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE-based NMR experiments, such as ROESY, can provide information about the through-space proximity of protons. acs.org This data can be used to elucidate the relative stereochemistry and conformation of the molecule. nih.govacs.org

The application of these advanced spectroscopic and analytical techniques is indispensable for the unambiguous stereochemical characterization of this compound and its derivatives, which is a prerequisite for understanding their structure-activity relationships. ipb.ptacs.orgbohrium.comcore.ac.uk

Advanced Research Perspectives and Methodological Contributions Involving 2 2 Phenylcyclopropyl Acetonitrile Derivatives

Synthesis of Structurally Diverse Analogs for Structure-Activity Relationship (SAR) Studies in Chemical Biology

The synthesis of a wide array of analogs based on the 2-(2-phenylcyclopropyl)acetonitrile scaffold is a cornerstone of structure-activity relationship (SAR) studies. wikipedia.orggardp.org SAR analysis allows researchers to understand how specific structural modifications to a molecule influence its biological activity, which is crucial for optimizing lead compounds in drug discovery and designing potent and selective chemical probes. wikipedia.org

The 2-phenylcyclopropyl moiety offers several points for chemical modification. Researchers have explored substitutions on the phenyl ring, modifications of the cyclopropane (B1198618) ring, and alterations to the acetonitrile (B52724) group to generate libraries of diverse analogs. nih.govnih.gov For example, introducing various substituents on the aromatic ring can modulate the electronic and steric properties of the molecule, which can in turn affect its binding affinity and selectivity for a biological target. nih.gov Similarly, the stereochemistry of the cyclopropane ring (cis vs. trans isomers) has been shown to be a critical determinant of biological activity in related scaffolds. nih.gov

A key strategy in SAR studies involves the systematic modification of a lead compound to map the chemical space around it. dundee.ac.uk For instance, in the development of inhibitors for O-acetylserine sulfhydrylase, researchers rationally modified the structure of a hit compound containing a 2-phenylcyclopropane core to improve its permeability and maintain nanomolar binding affinity. tandfonline.com This involved creating a new series of compounds with varied chemical manipulations to understand their effects on the target enzyme. tandfonline.com

The following table provides examples of the types of structural modifications that can be made to the this compound scaffold and the rationale behind these changes in the context of SAR studies.

Table 1: Examples of Structural Modifications for SAR Studies

| Modification Site | Type of Modification | Rationale for SAR | Potential Impact on Activity |

|---|---|---|---|

| Phenyl Ring | Introduction of electron-donating or electron-withdrawing groups | To probe the electronic requirements for target interaction | Altered binding affinity, selectivity, and pharmacokinetic properties |

| Phenyl Ring | Replacement with other aromatic or heteroaromatic rings | To explore the impact of different ring systems on binding | Modified target engagement and selectivity |

| Cyclopropane Ring | Variation of stereochemistry (cis/trans isomers) | To investigate the importance of spatial arrangement for activity | Significant changes in potency and selectivity |

| Acetonitrile Group | Conversion to other functional groups (e.g., amides, esters, amines) | To explore different modes of interaction with the target | Altered binding modes and biological function |

By systematically synthesizing and evaluating these analogs, researchers can build a comprehensive understanding of the SAR for a particular biological target, guiding the design of more potent and selective molecules.

Development of Novel Synthetic Methodologies and Reagents Enabled by the 2-Phenylcyclopropylacetonitrile Scaffold

The unique reactivity of the 2-phenylcyclopropylacetonitrile scaffold has spurred the development of novel synthetic methodologies and reagents. The strained cyclopropane ring can participate in various ring-opening and rearrangement reactions, providing access to complex molecular architectures that would be difficult to synthesize through other means.

For example, the cyclopropylcarbinyl system inherent in these molecules can undergo rearrangement to form cyclobutane (B1203170) derivatives. This ring-expansion methodology offers a pathway to novel four-membered ring systems. Additionally, the nitrile group can be transformed into a variety of other functional groups, such as amines, carboxylic acids, and ketones, further expanding the synthetic utility of this scaffold.

The development of new peptide coupling reagents has been a significant area of advancement in organic synthesis. researchgate.net While not directly derived from this compound, the principles of developing novel reagents with unique reactivity are applicable. The search for more efficient and versatile reagents is a constant endeavor in chemistry. researchgate.net

The 2-phenylcyclopropylacetonitrile scaffold can also serve as a starting material for the synthesis of more complex molecules. For instance, derivatives of this scaffold have been used in the synthesis of novel GPR88 agonists, where the core structure was modified to optimize potency and selectivity. nih.gov These synthetic efforts often lead to the discovery of new reactions and the refinement of existing synthetic protocols.

Contribution to the Exploration of Chemical Space and the Generation of Compound Libraries for Academic Screening

The exploration of chemical space is a fundamental goal in chemical biology and drug discovery. nih.govvipergen.com Chemical libraries, which are collections of diverse small molecules, are essential tools for this exploration. vipergen.comopenaccessjournals.com The this compound scaffold provides a unique and valuable starting point for the generation of such libraries.

The three-dimensional nature of the cyclopropane ring introduces a degree of structural complexity that is often lacking in more traditional, planar scaffolds. asinex.com This allows for the creation of compound libraries that occupy novel regions of chemical space, increasing the probability of discovering compounds with new biological activities. nih.govuct.ac.za

Diversity-oriented synthesis (DOS) is a strategy used to generate structurally diverse compound libraries from a common starting material. openaccessjournals.com The 2-phenylcyclopropylacetonitrile scaffold is well-suited for DOS, as it possesses multiple points for diversification. By applying a variety of chemical transformations to this scaffold, researchers can rapidly generate large libraries of compounds with a wide range of structural and functional diversity.

These compound libraries are invaluable resources for academic screening campaigns. medchemexpress.com High-throughput screening (HTS) allows for the rapid testing of thousands of compounds against a specific biological target, enabling the identification of "hits" that can be further developed into lead compounds for drug discovery or as chemical probes to study biological processes. vipergen.commedchemexpress.com The availability of libraries based on the this compound scaffold enriches the pool of compounds available for screening and increases the likelihood of making novel discoveries.

Table 2: Contribution of this compound to Compound Library Generation

| Feature of Scaffold | Contribution to Library Diversity | Advantage for Chemical Space Exploration |

|---|---|---|

| 3D Cyclopropane Ring | Introduces non-planar, rigid structures | Access to under-explored regions of chemical space |

| Multiple Modification Sites | Allows for extensive structural diversification | Generation of large and diverse compound libraries |

| Unique Reactivity | Enables access to novel molecular architectures | Expansion of the structural diversity of screening collections |

Applications in the Synthesis of Chemical Probes for Research Purposes

Chemical probes are small molecules designed to interact with a specific biological target, allowing researchers to study its function in a cellular or in vivo context. utexas.edunih.govbeilstein-journals.org The this compound scaffold has been utilized in the synthesis of sophisticated chemical probes for various research applications.

The properties of a good chemical probe include high potency, selectivity, and the ability to be modified with reporter tags (e.g., fluorescent dyes, biotin) for visualization or pull-down experiments. ljmu.ac.uk The modular nature of the 2-phenylcyclopropylacetonitrile scaffold allows for the incorporation of these features. For example, the phenyl ring or the acetonitrile group can be functionalized with a linker to attach a reporter tag, while the core scaffold can be optimized for target binding through SAR studies.

An example of the application of a related scaffold is in the development of probes for serotonin (B10506) receptors. N-substituted (2-phenylcyclopropyl)methylamines have been designed as functionally selective agonists for the serotonin 2C (5-HT2C) receptor. nih.gov These compounds allow for the dissection of specific signaling pathways associated with this receptor, providing valuable insights into its role in neuropsychiatric disorders. nih.gov

Furthermore, the development of activity-based probes (ABPs) represents a powerful strategy for studying enzyme function. nih.gov ABPs are designed to covalently bind to the active site of a specific enzyme, providing a direct readout of its activity. While not directly reported for this compound itself, the principles of ABP design could be applied to this scaffold to create probes for enzymes that recognize this structural motif.

The synthesis of chemical probes based on the this compound scaffold continues to be an active area of research, with the potential to yield powerful tools for dissecting complex biological processes.

Analytical Methodologies for the Characterization and Purity Assessment of 2 2 Phenylcyclopropyl Acetonitrile and Its Synthetic Intermediates

Spectroscopic Techniques for Comprehensive Structural Elucidation (e.g., Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS))

Spectroscopic methods are indispensable for the definitive identification and structural confirmation of 2-(2-Phenylcyclopropyl)acetonitrile and its intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure by analyzing the magnetic properties of atomic nuclei. oregonstate.edu For this compound and related compounds, both ¹H NMR and ¹³C NMR are utilized.

¹H NMR spectra reveal the number of different types of protons, their chemical environment, and their connectivity. For instance, in the ¹H NMR spectrum of trans-2-phenylcyclopropylamine sulfate, a related compound, specific chemical shifts (δ) and coupling constants (J) are observed for the aromatic and cyclopropyl (B3062369) protons. google.com The aromatic protons typically appear as multiplets in the range of δ 7.2-7.5 ppm, while the protons on the cyclopropane (B1198618) ring and the methylene (B1212753) group of the acetonitrile (B52724) moiety exhibit characteristic signals at higher fields. google.com

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the number and types of carbon atoms present. rsc.org For example, in the ¹³C NMR spectrum of a derivative, (1R,2S)-4-methyl-N-(1-(4-methylbenzyl)-2-phenylcyclopropyl)benzenesulfonamide, distinct peaks are observed for the carbons of the phenyl and cyclopropyl groups, as well as the methyl and sulfonamide moieties. tandfonline.com

Mass Spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. rsc.org High-resolution mass spectrometry (HRMS) with techniques like electrospray ionization (ESI) is often employed for precise mass determination, which aids in confirming the molecular formula. tandfonline.comrsc.org For example, the HRMS (ESI) analysis of phenyl(2-phenylcyclopropyl)methanone, a related ketone, shows a calculated m/z [M+Na]⁺ of 245.0937, with a found value of 245.0945, confirming its molecular formula. rsc.org

Table 1: Spectroscopic Data for Related Phenylcyclopropane Derivatives

| Compound | Technique | Key Observations | Reference |

| Phenyl(2-phenylcyclopropyl)methanone | ¹H NMR (400 MHz, CDCl₃) | δ 7.99 (d, J = 8.0 Hz, 2H), 7.57-7.54 (m, 1H), 7.48-7.44 (m, 2H), 7.31 (t, J = 7.7 Hz, 2H), 7.23 (t, J = 6.7 Hz, 1H), 7.18 (d, J = 8.0 Hz, 2H), 2.93-2.88 (m, 1H), 2.73-2.68 (m, 1H), 1.95-1.91 (m, 1H), 1.62-1.54 (m, 1H) | rsc.org |

| Phenyl(2-phenylcyclopropyl)methanone | ¹³C NMR (100 MHz, CDCl₃) | δ 198.6, 140.4, 137.7, 132.9, 128.5, 128.1, 126.6, 126.2, 30.0, 29.3, 19.2 | rsc.org |

| Phenyl(2-phenylcyclopropyl)methanone | HRMS (ESI) | m/z [M+Na]⁺ calcd for C₁₆H₁₄NaO: 245.0937, found: 245.0945 | rsc.org |

| trans-2-Phenylcyclopropylamine Sulphate | ¹H NMR (500 MHz, D₂O) | δ 7.44 (t, J = 7.6 Hz, 2H), 7.36 (t, J = 7.4 Hz, 1H), 7.28 (d, J = 7.3 Hz, 2H), 2.95 (dt, J = 7.9, 4.0 Hz, 1H), 2.52 (ddd, J = 10.2, 6.6, 3.6 Hz, 1H), 1.52 (ddd, J = 10.7, 6.9, 4.5 Hz, 1H), 1.41 (q, J = 6.9 Hz, 1H) | google.com |

| trans-2-Phenylcyclopropylamine Sulphate | ¹³C NMR (126 MHz, D₂O) | δ 138.8, 128.9, 127.0, 126.4, 30.7, 20.9, 12.6 | google.com |

Chromatographic Methods for Purity Analysis and Separation (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC))

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from synthetic intermediates and impurities.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity determination and impurity profiling. Reversed-phase HPLC (RP-HPLC) is a commonly used mode. A universal reversed-phase HPLC method might employ a C18 column with a gradient elution of acetonitrile and water (often containing a modifier like formic acid or phosphoric acid) and UV detection. chromatographyonline.comsielc.com For instance, a method for analyzing new chemical entities (NCEs) utilizes a C18+ column with a gradient of acetonitrile and 0.05% formic acid, with detection by UV absorbance at 254 nm and mass spectrometry. chromatographyonline.com The purity of final products and intermediates is often required to be 95% or higher as determined by HPLC/MS. tandfonline.com

Gas Chromatography (GC) is another valuable tool, particularly for volatile compounds. GC can be used to determine the concentration of acetonitrile in aqueous matrices. epa.gov For the analysis of pesticide residues, which can include a wide range of chemical classes, GC is often the method of choice. nih.gov However, challenges can arise with the analysis of acetonitrile by GC-FID, and alternative detectors like a nitrogen-phosphorus detector (NPD) or sampling techniques like headspace or purge and trap may be necessary for consistent results. chromforum.org

Table 2: Exemplary Chromatographic Conditions

| Technique | Column | Mobile Phase/Carrier Gas | Detection | Application | Reference |

| HPLC | 50 mm x 3.0 mm, 2.7-µm Waters Cortecs C18+ | A: 0.05% formic acid; B: acetonitrile; Gradient elution | UV (254 nm) & MS | Analysis of new chemical entities | chromatographyonline.com |

| HPLC | 150 mm x 4.6 mm, 3-µm ACE C18 | A: 20 mM ammonium (B1175870) formate, pH 3.7; B: 0.05% formic acid in acetonitrile; Gradient elution | UV (280 nm) | Impurity profiling of an API | chromatographyonline.com |

| U-HPLC | Waters BEH C18 (50 × 2.1) mm, 1.7 µm | A: Buffer (10 mM Sodium dihydrogen phosphate (B84403) monohydrate and 10 mM hexane (B92381) sulfonate sodium salt, pH 2.5); B: Acetonitrile; Gradient elution | UV (220 nm) | Stability indicating method for Milnacipran (B1663801) | semanticscholar.org |

| GC | HP FFAP 30 m * 320 μm * 0.25 μm | Hydrogen and nitrogen | FID | Analysis of acetonitrile in aqueous samples | chromforum.org |

Chiral Analytical Techniques for Enantiomeric and Diastereomeric Purity Determination

Since this compound possesses stereocenters, it can exist as enantiomers and diastereomers. The biological activity of stereoisomers can differ significantly, making the determination of enantiomeric and diastereomeric purity a critical analytical task. google.com

Chiral HPLC is the predominant technique for separating enantiomers. This can be achieved using chiral stationary phases (CSPs) or by adding a chiral selector to the mobile phase.

Chiral Stationary Phases (CSPs) : Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used. chiraltech.com For example, the enantiomers of milnacipran, a related cyclopropane derivative, have been separated on a hydroxypropyl β-cyclodextrin-based chiral column. chemrxiv.org Immobilized polysaccharide-derived CSPs offer the advantage of being compatible with a wide range of solvents, which facilitates method development. chiraltech.com

Chiral Mobile Phase Additives (CMPA) : In this approach, a chiral selector, such as a cyclodextrin (B1172386) derivative, is added to the mobile phase to form transient diastereomeric complexes with the enantiomers, allowing for their separation on a standard achiral column. chemrxiv.org Sulfated β-cyclodextrin has been successfully used as a chiral mobile phase additive for the enantiomeric separation of milnacipran hydrochloride by RP-HPLC. chemrxiv.org

The development of chiral separation methods often involves screening different CSPs and mobile phase compositions to achieve optimal resolution. chiraltech.com For instance, a primary screening for immobilized CSPs might involve mobile phases composed of heptane/ethanol, heptane/2-propanol, dichloromethane-based mixtures, and methyl tert-butyl ether-based mixtures. chiraltech.com

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-(2-Phenylcyclopropyl)acetonitrile?

- Methodological Answer : The synthesis typically involves cyclopropane ring formation followed by nitrile functionalization. A common approach includes using acetonitrile as a solvent due to its high polarity and miscibility with organic bases like K₂CO₃. For example, analogous reactions (e.g., 2-(2-formylphenoxy)acetonitrile synthesis) require stirring for 24 hours at room temperature under inert conditions . Monitor reaction progress via TLC, and purify using vacuum evaporation followed by column chromatography.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Use a combination of NMR (¹H/¹³C) to confirm cyclopropane ring geometry and nitrile group presence. FTIR identifies the C≡N stretch (~2250 cm⁻¹). Single-crystal XRD resolves stereochemistry and crystal packing, while UV-Vis spectroscopy assesses electronic transitions for applications in photochemical studies .

Q. How to validate the purity of this compound for experimental use?

- Methodological Answer : Employ HPLC with a C18 column and acetonitrile/water mobile phase (e.g., 70:30 v/v) to detect impurities. Compare retention times against certified reference standards. For quantification, prepare calibration curves using serial dilutions (e.g., 1–100 µg/mL in acetonitrile) and validate precision via triplicate runs .

Advanced Research Questions

Q. How to resolve discrepancies in spectroscopic data for cyclopropane-containing nitriles?

- Methodological Answer : Cyclopropane rings often cause unexpected splitting in NMR due to ring strain. Address contradictions by combining 2D NMR (COSY, HSQC) with computational modeling (DFT calculations) to simulate spectra. For example, PubChem’s InChI key for 3,5-Difluorophenylacetonitrile can guide parameterization for analogous compounds .

Q. What solvent effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Acetonitrile’s high dielectric constant stabilizes transition states in polar mechanisms. Compare reaction rates in acetonitrile vs. DMF or THF using kinetic studies (e.g., UV-Vis monitoring). Thermoacoustical data (e.g., excess properties in PEGBE-alcohol mixtures) can model solvent-solute interactions .

Q. How to design stability studies for this compound under varying storage conditions?

- Methodological Answer : Expose the compound to light (UV-Vis irradiation), humidity (40–80% RH), and temperature (4°C to 40°C) over 1–6 months. Analyze degradation products via GC-MS or LC-QTOF. For storage, use amber vials under inert gas (N₂/Ar) to prevent hydrolysis of the nitrile group .

Q. What computational strategies predict the biological activity of this compound derivatives?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., COVID-19 main protease). Validate binding modes with MD simulations (GROMACS) and free-energy calculations (MM-PBSA). Reference anti-COVID docking protocols for analogous nitriles .

Q. How to address challenges in crystallizing this compound for XRD analysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.